3-Cyclohexyl-D-alanine hydrate 3-Cyclohexyl-D-alanine hydrate
Brand Name: Vulcanchem
CAS No.: 213178-94-0
VCID: VC2864634
InChI: InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m1./s1
SMILES: C1CCC(CC1)CC(C(=O)O)N.O
Molecular Formula: C9H19NO3
Molecular Weight: 189.25 g/mol

3-Cyclohexyl-D-alanine hydrate

CAS No.: 213178-94-0

Cat. No.: VC2864634

Molecular Formula: C9H19NO3

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclohexyl-D-alanine hydrate - 213178-94-0

Specification

CAS No. 213178-94-0
Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
IUPAC Name (2R)-2-amino-3-cyclohexylpropanoic acid;hydrate
Standard InChI InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m1./s1
Standard InChI Key HDJQIWAIDCEDEF-DDWIOCJRSA-N
Isomeric SMILES C1CCC(CC1)C[C@H](C(=O)O)N.O
SMILES C1CCC(CC1)CC(C(=O)O)N.O
Canonical SMILES C1CCC(CC1)CC(C(=O)O)N.O

Introduction

Chemical Identity and Structure

Molecular Composition and Formula

3-Cyclohexyl-D-alanine hydrate is characterized by its chemical formula C9H19NO3, representing the hydrated form of (2R)-2-amino-3-cyclohexylpropanoic acid . The compound has a molecular weight of 189.25 g/mol in its hydrated state, while the anhydrous form has a molecular weight of 171.24 g/mol . The structural composition includes a cyclohexyl group attached to the alanine backbone, specifically replacing the methyl group found in standard D-alanine with a cyclohexyl group, which significantly alters its polarity and chromatographic behavior . This substitution is particularly notable as it introduces greater hydrophobicity while maintaining the essential amine and carboxylic acid functional groups necessary for peptide bond formation. The structure contains one defined stereocenter, giving the compound its distinct D-configuration that is critical for its biological and chemical applications .

Nomenclature and Identifiers

The compound is recognized by several systematic and alternative names in chemical databases and scientific literature. The primary designation is 3-Cyclohexyl-D-alanine hydrate, though it is also referred to as (R)-2-Amino-3-cyclohexylpropanoic acid hydrate(1:x), emphasizing its stereochemistry and hydration state . Additional identifiers include the CAS number 213178-94-0, which is universally used for chemical substance registration and database searching . The MDL number MFCD00217056 serves as another important identifier in molecular databases, facilitating cross-referencing across different chemical information systems . For research and commercial purposes, the compound is sometimes abbreviated as D-CHA-OH Hydrate, though the query instructions specify avoiding abbreviations for chemical names . The parent compound of this hydrate form is identified as (2R)-2-amino-3-cyclohexylpropanoic acid (PubChem CID 736026), highlighting the relationship between the anhydrous and hydrated forms .

Physical and Chemical Properties

Physical Characteristics

3-Cyclohexyl-D-alanine hydrate typically appears as white to off-white crystalline powder, making it easily identifiable in laboratory settings . The crystalline nature of this compound contributes to its stability and ease of handling during experimental procedures and commercial formulations. The specific rotation [α]20/D has been measured at -12 degrees (C=1, 1mol/L HCl), providing an important physical parameter that confirms its D-configuration and optical activity . This optical rotation value is crucial for quality control and verification of stereochemical purity in research and pharmaceutical applications. The compound's physical state as a hydrate affects its solubility characteristics and thermal properties, which must be considered when incorporating it into experimental protocols or formulations. The hydrate form often exhibits different dissolution profiles and stability characteristics compared to the anhydrous form, potentially influencing its behavior in various chemical reactions and biological systems.

Analytical Characterization

Chromatographic Behavior

In analytical studies, 3-Cyclohexyl-D-alanine hydrate demonstrates distinctive chromatographic behavior that facilitates its identification and quantification in complex mixtures. According to recent research, when analyzed using liquid chromatography coupled with mass spectrometry (LC-MS), the compound exhibits a retention time of 4.62 minutes under specific conditions involving mobile phases containing ammonium formate and formic acid . This retention time is significantly influenced by the cyclohexyl group, which increases hydrophobicity compared to standard alanine. The elution characteristics are notably affected by the replacement of the methyl group from D-alanine with the less polar cyclohexyl group, resulting in differential interaction with stationary phases in chromatographic systems . This property makes the compound particularly useful as a chromatographic standard or reference material in analytical method development. The chromatographic behavior is also pH-dependent, with optimal separation typically achieved at pH values near 3, using specific mobile phase combinations such as 10 mM ammonium formate with 0.15% formic acid (pH 3.04) .

Mass Spectrometry Parameters

Mass spectrometric analysis of 3-Cyclohexyl-D-alanine hydrate reveals characteristic fragmentation patterns that are valuable for its identification and structural confirmation. The compound generates a precursor ion with m/z 172.3, which subsequently fragments to produce product ions with m/z values of 126.3 (primary fragment), 109.1, and 83.1 . These fragmentation patterns provide a distinctive fingerprint for the compound in mass spectrometric analyses. Optimized mass spectrometry parameters for detection include a declustering potential (DP) of 34 volts, focusing potential (FP) of 200 volts, entrance potential (EP) of 9 volts, collision energy (CE) of 18 volts for the primary fragment, and collision cell exit potential (CXP) of 8 volts . These parameters, established through methodical optimization, ensure sensitive and specific detection of the compound in complex biological or chemical matrices. When incorporated into targeted multi-analyte methods, these mass spectrometric characteristics allow for reliable quantification even in the presence of other amino acids and related compounds.

Applications in Research and Development

Pharmaceutical Applications

In pharmaceutical development, 3-Cyclohexyl-D-alanine hydrate plays a significant role in the design of drugs targeting neurological and metabolic disorders . The compound is utilized in the development of enzyme inhibitors, where its unique structural features can facilitate specific binding interactions with enzyme active sites. The cyclohexyl group often provides important hydrophobic interactions with binding pockets in target proteins, enhancing affinity and selectivity. Additionally, the compound contributes to the creation of receptor modulators, where the D-configuration introduces specific three-dimensional constraints that can be crucial for receptor recognition and activation. Medicinal chemists incorporate this amino acid derivative to modify the pharmacokinetic properties of drug candidates, particularly to enhance lipophilicity and improve passage across biological barriers such as the blood-brain barrier. The compound's role in creating bioactive molecules extends beyond traditional peptide-based pharmaceuticals to include peptidomimetics and small molecule drugs where the cyclohexyl-alanine moiety serves as a key pharmacophore element.

Research Methodologies

In research settings, 3-Cyclohexyl-D-alanine hydrate is employed as a tool for studying protein structure and function through various methodologies . Researchers use this compound to create modified proteins with altered conformational properties, allowing investigation of structure-activity relationships. The incorporation of this non-natural amino acid into proteins enables site-specific modifications that can be used to probe binding interactions, catalytic mechanisms, and conformational dynamics. As an analytical standard, the compound supports method development for the detection and quantification of amino acids and their derivatives in biological samples. The unique chromatographic and mass spectrometric properties of 3-Cyclohexyl-D-alanine hydrate make it valuable for validating analytical procedures and establishing reference points for the identification of related compounds. In peptide library screening, this compound contributes to the creation of diverse molecular collections that can be used to discover novel ligands for therapeutic targets or biological probes for investigating cellular processes.

Test ParameterSpecification
Purity97.5-100% or ≥98.0% by HPLC and titration
AppearanceWhite to Off-White Crystals/Powder
Specific rotation [α]20/D-12 deg (C=1, 1mol/L HCl)
Chemical FormulaC9H19NO3 (hydrate)
Molecular Weight189.25 g/mol

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